molecular formula C17H16O8 B602119 Jaboticabin Ethyl Impurity CAS No. 1404192-74-0

Jaboticabin Ethyl Impurity

Cat. No.: B602119
CAS No.: 1404192-74-0
M. Wt: 348.31
Attention: For research use only. Not for human or veterinary use.
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Description

a derivative of Jaboticabin

Biological Activity

Jaboticabin, a depside derived from the jaboticaba fruit (Myrciaria cauliflora), has garnered attention for its potential biological activities, particularly its anti-inflammatory and antioxidant properties. This article delves into the biological activity of Jaboticabin ethyl impurity, synthesizing findings from various studies and highlighting its implications in health and disease management.

Overview of Jaboticabin

Jaboticabin is a minor bioactive compound found predominantly in the peel of jaboticaba fruit. It belongs to a class of compounds known as depsides, which are characterized by their phenolic structures. The compound has been investigated for its therapeutic potential, especially in respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma .

1. Anti-Inflammatory Properties

Jaboticabin exhibits significant anti-inflammatory activity. Research indicates that it inhibits the production of pro-inflammatory cytokines, including interleukin-8 (IL-8), which is crucial in mediating inflammatory responses . This inhibition suggests that Jaboticabin may be beneficial in treating inflammatory conditions.

Table 1: Summary of Anti-Inflammatory Effects of Jaboticabin

Study ReferenceBiological ActivityMethodologyKey Findings
IL-8 InhibitionIn vitro assaysJaboticabin significantly reduced IL-8 production.
Antioxidant ActivityAntioxidant assaysExhibited strong scavenging activity against radicals.
Anti-inflammatoryCaco-2 cell studiesReduced inflammation in human airway epithelial cells.

2. Antioxidant Activity

The antioxidant properties of Jaboticabin are attributed to its ability to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role .

Case Study: Antioxidant Efficacy
In a study examining the antioxidant effects of jaboticabin, researchers utilized various assays to demonstrate its capacity to neutralize free radicals effectively. The findings indicated that jaboticabin could protect cellular components from oxidative damage, supporting its use as a dietary supplement for enhancing health .

The mechanism through which Jaboticabin exerts its biological effects involves multiple pathways:

  • Scavenging Free Radicals : Jaboticabin interacts with reactive oxygen species (ROS), neutralizing them and preventing cellular damage.
  • Cytokine Modulation : By inhibiting IL-8 production, Jaboticabin reduces inflammation, which is beneficial in conditions like COPD .
  • Transport and Bioavailability : Studies have shown that Jaboticabin is effectively transported across intestinal barriers, suggesting good bioavailability when consumed as part of the diet .

Research Findings

Recent investigations into Jaboticabin have highlighted its potential applications beyond respiratory diseases. For instance, studies have indicated that it may possess anti-diabetic properties and could be effective against obesity-related inflammation due to its ability to modulate metabolic pathways .

Table 2: Potential Applications of Jaboticabin

Application AreaDescription
Respiratory DiseasesTreatment for COPD and asthma due to anti-inflammatory effects.
Metabolic DisordersPotential role in managing diabetes and obesity-related inflammation.
Food IndustryUse as a natural antioxidant in food preservation.

Properties

IUPAC Name

[2-(2-ethoxy-2-oxoethyl)-3,5-dihydroxyphenyl] 3,4-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O8/c1-2-24-16(22)8-11-13(20)6-10(18)7-15(11)25-17(23)9-3-4-12(19)14(21)5-9/h3-7,18-21H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHCALSNLQCVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1OC(=O)C2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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